2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom This compound is particularly interesting due to its unique structure, which includes multiple thiophene rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene typically involves the bromination of thienothiophene. This process can be carried out using bromine as the oxidizing agent in solvents such as acetic acid and chloroform . The reaction conditions must be carefully controlled to ensure the complete bromination of the thienothiophene rings.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, zinc in acetic acid for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination leads to the formation of tetrabrominated derivatives, while reduction can yield dibrominated products .
Scientific Research Applications
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Material Science: It is utilized in the synthesis of conjugated polymers and supramolecules, which are essential for creating advanced materials with specific electronic properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which 2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron delocalization, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic semiconductors or interaction with biological targets in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrabromothieno[3,2-b]thiophene: This compound is a brominated derivative of thienothiophene and shares similar electronic properties.
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Another thiophene derivative used in the synthesis of conjugated polymers.
Uniqueness
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene is unique due to its multiple thiophene rings, which enhance its electronic properties and make it particularly suitable for applications in organic electronics and material science. Its structure allows for greater electron delocalization compared to simpler thiophene derivatives, providing improved performance in electronic devices .
Properties
Molecular Formula |
C22H12S6 |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
2,3,5,6-tetrathiophen-2-ylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C22H12S6/c1-5-13(23-9-1)17-19(15-7-3-11-25-15)27-22-18(14-6-2-10-24-14)20(28-21(17)22)16-8-4-12-26-16/h1-12H |
InChI Key |
VODDOWIVQWTXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC3=C2SC(=C3C4=CC=CS4)C5=CC=CS5)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.